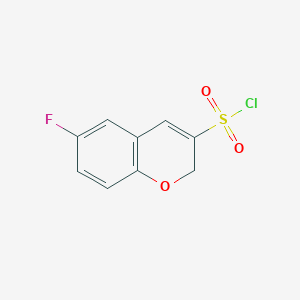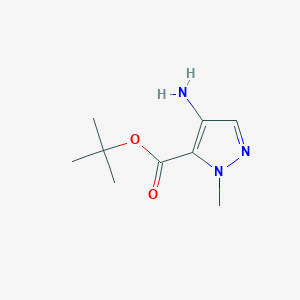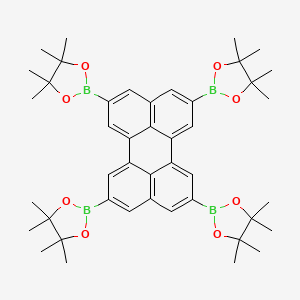
6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₄N₂OS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which includes a morpholine ring substituted with a methylthio group and a pyridine ring with an aldehyde functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde typically involves the reaction of 2-methylthiomorpholine with pyridine-3-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carboxylic acid.
Reduction: 6-(2-Methylthiomorpholin-4-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylthio group may also interact with biological molecules, affecting their function. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-3-carbaldehyde: A simpler analog without the morpholine and methylthio groups.
2-Methylthiomorpholine: Lacks the pyridine and aldehyde functionalities.
6-Bromo-2-pyridinecarboxaldehyde: Contains a bromine atom instead of the methylthio group.
Uniqueness
6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the morpholine ring and the pyridine ring with an aldehyde group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C11H14N2OS |
|---|---|
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
6-(2-methylthiomorpholin-4-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2OS/c1-9-7-13(4-5-15-9)11-3-2-10(8-14)6-12-11/h2-3,6,8-9H,4-5,7H2,1H3 |
Clé InChI |
LDQPENHHFXPGEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCS1)C2=NC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


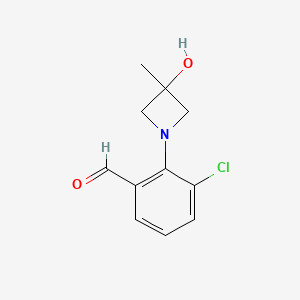
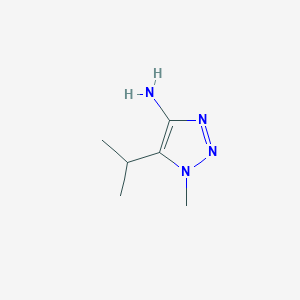
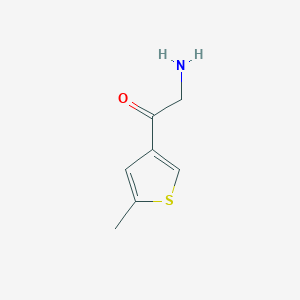
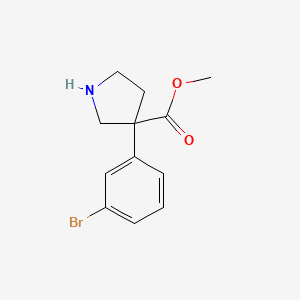
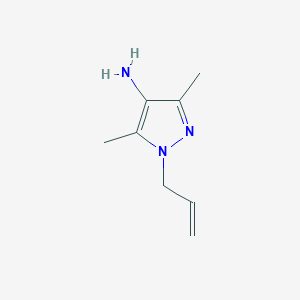
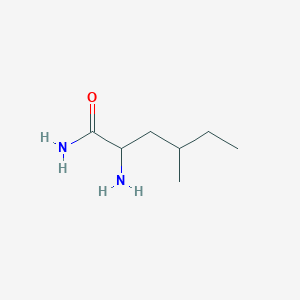
![1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13170617.png)
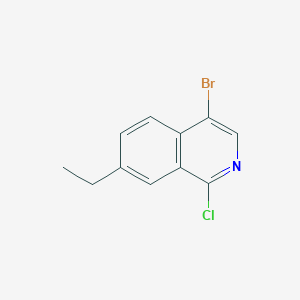
![({[3-(Chloromethyl)-3-methylhexyl]oxy}methyl)benzene](/img/structure/B13170620.png)

